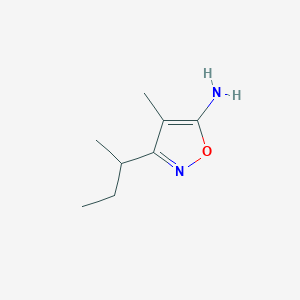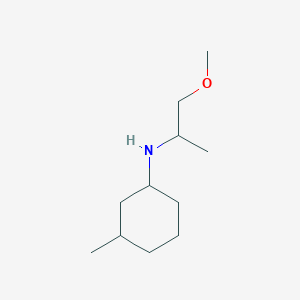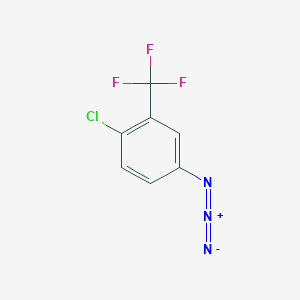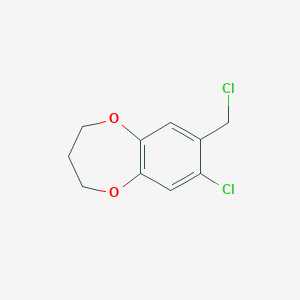
6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Overview
Description
6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine, also known as TFE-TDA, is an organic compound with a broad range of applications in the fields of biochemistry, pharmacology, and materials science. It has been used as a ligand for transition metal complexes, a catalyst for organic reactions, and a precursor for the synthesis of various organic molecules. In recent years, it has found increasing use in the fields of medicinal chemistry and drug design.
Scientific Research Applications
1. Use in Energetic Composites
6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine and related compounds have been explored for their potential in energetic composites. For instance, Lempert et al. (2020) measured the standard enthalpies of formation for various triazine derivatives, indicating their potential use in designing low-aluminum compositions with specific impulses for energetic applications (Lempert et al., 2020).
2. Development of Hydrogen-Bonded Crystals
Research by Duong et al. (2011) highlights the use of triazine derivatives, resembling this compound, in the development of hydrogen-bonded crystals. These compounds, due to their structural features, can engage in hydrogen bonding according to reliable patterns, thus enabling the creation of predictable structures (Duong et al., 2011).
3. Synthesis of Polyimides
Li et al. (2017) investigated the synthesis of triazine-based diamine monomers, such as 6-phenyl-1,3,5-triazine-2,4-diamine, for creating solution-processable polyimides. These materials, containing benzene or fluorobenzene groups and triazine rings, exhibit excellent solubility and thermal stability, indicating their potential use in polymer semiconductors (Li et al., 2017).
4. Anticancer Properties
A study by Xiong et al. (2016) explored cyclometalated iridium(III) complexes containing triazine derivatives. These compounds demonstrated specific targeting of mitochondria and induced apoptosis in various cancer cell lines, highlighting their potential as anticancer agents (Xiong et al., 2016).
properties
IUPAC Name |
6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N5O/c6-5(7,8)1-14-4-12-2(9)11-3(10)13-4/h1H2,(H4,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZAYYJWOHOQSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC1=NC(=NC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021608 | |
| Record name | 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1418095-28-9 | |
| Record name | 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine](/img/structure/B1462055.png)

![N-[(2,4-difluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462059.png)
![N-[(3-bromophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462060.png)
![(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine](/img/structure/B1462061.png)


![(Prop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B1462066.png)
amine](/img/structure/B1462067.png)